6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine
Description
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine is a secondary amine characterized by a heptane backbone substituted with a methyl group at the 6-position and a thiazol-5-ylmethyl moiety attached to the amine nitrogen. However, the discontinuation implies challenges in synthesis, stability, or efficacy compared to analogous compounds.
Properties
Molecular Formula |
C12H22N2S |
|---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
6-methyl-N-(1,3-thiazol-5-ylmethyl)heptan-2-amine |
InChI |
InChI=1S/C12H22N2S/c1-10(2)5-4-6-11(3)14-8-12-7-13-9-15-12/h7,9-11,14H,4-6,8H2,1-3H3 |
InChI Key |
SQERZZCQZATRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NCC1=CN=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine typically involves the formation of the thiazole ring followed by the attachment of the heptan-2-amine moiety. One common synthetic route involves the reaction of a thiazole precursor with a suitable alkylating agent under controlled conditions . Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related amines and thiazole-containing derivatives, focusing on functional groups, pharmacological relevance, and synthetic challenges.
Structural Analogues in the Secondary Amine Family
- 6-Methyl-N-(3-methylbutyl)heptan-2-amine (Ref: 1811, Clarke’s Analysis of Drugs and Poisons): Structure: Shares the 6-methylheptan-2-amine backbone but substitutes the thiazolylmethyl group with a 3-methylbutyl chain. Applications: Likely explored for central nervous system (CNS) activity due to structural similarities to psychoactive amines .
- 3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole (CymitQuimica): Structure: Features a pyrazole core fused with a pyrrolidine ring. Key Differences: The rigid heterocyclic framework contrasts with the flexible heptane chain of the target compound. Applications: Potential use as a ligand or enzyme inhibitor due to nitrogen-rich architecture .
Thiazolylmethyl-Containing Derivatives
Compounds with thiazol-5-ylmethyl groups, often linked to carbamate or urea functionalities, are documented in pharmacopeial reports as impurities or degradation products in drug substances:
- Thiazol-5-ylmethyl carbamates (e.g., compounds a, c, e, f in Pharmacopeial Forum):
- Structure : Carbamate esters with thiazolylmethyl groups attached to complex backbones (e.g., diphenylhexane chains).
- Key Differences : The carbamate group introduces hydrolytic instability compared to the secondary amine in the target compound.
- Applications : Classified as synthetic impurities requiring stringent control in drug manufacturing .
- Bis(thiazol-5-ylmethyl) dicarbamate (Pharmacopeial Forum): Structure: Dual thiazolylmethyl groups linked via a dicarbamate bridge. Key Differences: Increased molecular weight and polarity compared to the monofunctional target compound. Applications: Reported as a process-related impurity in peptide-derived pharmaceuticals .
Functional Group Variations
The thiazole ring in 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine contributes to π-π stacking interactions and hydrogen-bonding capacity, which are absent in aliphatic analogues like 6-Methyl-N-(3-methylbutyl)heptan-2-amine. However, the carbamate-functionalized thiazole derivatives exhibit higher reactivity due to ester linkages, making them prone to hydrolysis under physiological conditions .
Data Tables and Research Findings
Research Implications and Discontinuation Notes
The discontinuation of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine may stem from:
- Synthetic Challenges : Complexity in introducing the thiazolylmethyl group without side reactions.
- Stability Issues: Potential susceptibility to oxidation or hydrolysis due to the thiazole ring.
- Efficacy Limitations : Inferior pharmacokinetic properties compared to carbamate derivatives or aliphatic amines.
In contrast, thiazole-containing carbamates are prioritized in pharmaceutical quality control, underscoring the importance of the thiazole moiety in drug design despite stability concerns .
Biological Activity
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine is a compound that incorporates a thiazole moiety, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
The compound features a thiazole ring, which contributes significantly to its biological activity. The thiazole moiety can interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions. These interactions are crucial in mediating the compound's effects on cellular processes.
Key Structural Features
- Thiazole Ring : Enhances interaction with biological targets.
- Heptan Chain : Increases lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial and fungal strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine | TBD | TBD |
| Reference Drug (Ciprofloxacin) | 0.7 - 1.0 | Various Bacteria |
| Reference Drug (Fluconazole) | 0.5 - 2.0 | C. albicans |
Note: Specific MIC values for 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine are yet to be determined in available studies.
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented through various studies. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against cancer cell lines. For instance, compounds similar to 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine have shown IC50 values in the low micromolar range against A549 (lung cancer) and NIH/3T3 (fibroblast) cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine | TBD | TBD |
| Doxorubicin | ~0.1 - 1.0 | Various |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole ring and the heptane chain can significantly influence biological activity:
- Electron-Withdrawing Groups : Enhance antimicrobial activity.
- Hydrophobic Moieties : Improve cytotoxicity through better membrane interaction.
- Substituents on the Thiazole Ring : Affect binding affinity to target proteins.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives with specific substitutions exhibited MIC values lower than standard antibiotics against resistant bacterial strains.
- Cytotoxicity Profiles : Research involving structural analogs showed that compounds with methyl substitutions at strategic positions on the phenyl ring had enhanced anticancer effects compared to their non-substituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
